Methoxymethoxycyclohexane
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Overview
Description
Methoxymethoxycyclohexane is an organic compound characterized by a cyclohexane ring substituted with a methoxymethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: Methoxymethoxycyclohexane can be synthesized through the reaction of cyclohexanol with methoxymethyl chloride in the presence of a base such as sodium hydride. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: Methoxymethoxycyclohexane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it back to cyclohexanol.
Substitution: The methoxymethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Acidic or basic catalysts can facilitate substitution reactions.
Major Products:
Oxidation: Cyclohexanone or cyclohexanecarboxylic acid.
Reduction: Cyclohexanol.
Substitution: Various substituted cyclohexane derivatives depending on the substituent introduced.
Scientific Research Applications
Methoxymethoxycyclohexane has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a solvent in certain reactions.
Biology: Investigated for its potential effects on biological systems and as a model compound in biochemical studies.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a component in certain industrial processes.
Mechanism of Action
The mechanism of action of methoxymethoxycyclohexane involves its interaction with specific molecular targets and pathways. It can act as a nucleophile or electrophile in various chemical reactions, influencing the reactivity and stability of other compounds. The methoxymethoxy group can participate in hydrogen bonding and other intermolecular interactions, affecting the compound’s behavior in different environments.
Comparison with Similar Compounds
Methoxymethoxycyclohexane can be compared with other similar compounds such as:
Methoxycyclohexane: Lacks the additional methoxy group, resulting in different chemical properties and reactivity.
Cyclohexanol: The parent alcohol compound, which has different applications and reactivity due to the absence of the methoxymethoxy group.
Cyclohexanone: An oxidized form of cyclohexanol, with distinct chemical behavior and uses.
Properties
IUPAC Name |
methoxymethoxycyclohexane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-9-7-10-8-5-3-2-4-6-8/h8H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLPPJSYDXNHJMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1CCCCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90452019 |
Source
|
Record name | Methoxymethoxycyclohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90452019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42604-09-1 |
Source
|
Record name | Methoxymethoxycyclohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90452019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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